molecular formula C20H24N4O4 B4604213 4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B4604213
M. Wt: 384.4 g/mol
InChI Key: LKRYQHHRKLFIKP-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, nitro, and piperazine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-methyl-3-nitroaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrazine hydrate, Raney nickel

    Substitution: Ethanol, methanesulfonic acid

Major Products

Scientific Research Applications

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-28-19-9-8-15(14-18(19)24(26)27)20(25)21-16-6-4-5-7-17(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYQHHRKLFIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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